Enantiomeric Purity vs. Racemate
Vendor specifications for Sodium (R)-2-chloropropionate indicate an available purity of 95% to 99% for the desired R-enantiomer . In contrast, technical-grade racemic sodium 2-chloropropionate (CAS 16987-02-3) is supplied without specification of enantiomeric ratio, and by definition consists of only 50% of the active R-enantiomer when used in stereospecific syntheses . This means procuring the racemic form inherently delivers a 50% impurity load that must be removed or discarded, directly impacting cost-efficiency.
| Evidence Dimension | Enantiomeric Purity / R-Enantiomer Content |
|---|---|
| Target Compound Data | ≥95% (R)-enantiomer; 99% option available |
| Comparator Or Baseline | Racemic sodium 2-chloropropionate: 50% (R)-enantiomer |
| Quantified Difference | 95-99% vs. 50% (R)-content; ≥ 45 percentage point advantage for the target compound |
| Conditions | Commercial vendor specifications for chiral vs. racemic chemical procurement |
Why This Matters
This significantly reduces the burden of purification, increases synthetic yield of the desired enantiopure product, and precisely defines the starting material for reproducible GLP/GMP synthesis.
